molecular formula C9H5Cl2N3O2 B11790791 2-(3,5-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid

2-(3,5-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11790791
M. Wt: 258.06 g/mol
InChI Key: MFHDRWRFWHYDKR-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is a synthetic small molecule featuring a 1,2,3-triazole core substituted with a carboxylic acid moiety and a 3,5-dichlorophenyl group. The 1,2,3-triazole scaffold is recognized in medicinal chemistry as a privileged structure due to its ability to form hydrogen bonds, its metabolic stability, and its role as a bioisostere for amide and ester functionalities . Compounds containing both triazole and dichlorophenyl pharmacophores are frequently investigated for their potential biological activities, which can include antimicrobial, anticancer, and anti-inflammatory effects, making them valuable scaffolds in drug discovery efforts . The presence of the carboxylic acid functional group provides a handle for further chemical derivatization, allowing researchers to create salts, amides, or esters for structure-activity relationship (SAR) studies or bioconjugation. This product is intended for research applications such as chemical synthesis, library building, and as a standard in analytical profiling. Warning: This product is for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C9H5Cl2N3O2

Molecular Weight

258.06 g/mol

IUPAC Name

2-(3,5-dichlorophenyl)triazole-4-carboxylic acid

InChI

InChI=1S/C9H5Cl2N3O2/c10-5-1-6(11)3-7(2-5)14-12-4-8(13-14)9(15)16/h1-4H,(H,15,16)

InChI Key

MFHDRWRFWHYDKR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)N2N=CC(=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of 3,5-Dichlorophenyl Azide

The azide precursor is synthesized by diazotization of 3,5-dichloroaniline. In a typical procedure, 3,5-dichloroaniline is treated with sodium nitrite (NaNO2\text{NaNO}_2) and hydrochloric acid (HCl\text{HCl}) at 0–5°C, followed by reaction with sodium azide (NaN3\text{NaN}_3) to yield the aryl azide.

Cycloaddition with Propiolic Acid

The azide reacts with propiolic acid (HC≡CCOOH\text{HC≡CCOOH}) in the presence of copper(II) sulfate (CuSO4\text{CuSO}_4) and sodium ascorbate. The reaction proceeds in a tert-butanol/water mixture at 70°C for 6–12 hours, forming the triazole ring. The regioselectivity of the reaction ensures the 1,4-disubstituted triazole product.

Optimization Notes:

  • Solvent System: A 1:1 mixture of tert-butanol and water enhances solubility of both organic and inorganic reactants.

  • Catalyst Loading: A 10 mol% copper catalyst achieves >85% yield, while excess ascorbate minimizes copper oxidation.

Dimroth Rearrangement of 1-Substituted Triazole Esters

This method involves synthesizing a 1-substituted triazole ester followed by base-mediated rearrangement to yield the 2-substituted isomer.

Esterification of Precursor

Methyl 1-(3,5-dichlorophenyl)-1H-1,2,3-triazole-4-carboxylate is prepared via cycloaddition of 3,5-dichlorophenyl azide with methyl propiolate. The ester is isolated in 70–80% yield using dichloromethane extraction.

Base-Induced Rearrangement

Treatment with potassium tert-butoxide (KOtBu\text{KOtBu}) in dimethylformamide (DMF\text{DMF}) at 100°C triggers the Dimroth rearrangement, converting the 1-substituted triazole to the 2-substituted isomer. Subsequent hydrolysis with aqueous HCl\text{HCl} yields the carboxylic acid.

Key Data:

ParameterValue
Reaction Temperature100°C
Yield Post-Hydrolysis65–75%
Purity (HPLC)>98%

Direct Carboxylation of Triazole Intermediates

Halogenation-Carboxylation Sequence

A two-step approach starts with 2-(3,5-dichlorophenyl)-2H-1,2,3-triazole-4-carbonitrile. Hydrolysis using concentrated H2SO4\text{H}_2\text{SO}_4 at 120°C converts the nitrile group to a carboxylic acid.

Reaction Conditions:

  • Acid Concentration: 95% H2SO4\text{H}_2\text{SO}_4

  • Time: 8–12 hours

  • Yield: 60–70%

Oxidative Carboxylation

Alternative routes employ oxidative cleavage of propargyl alcohol intermediates. For example, ozonolysis of 2-(3,5-dichlorophenyl)-2H-1,2,3-triazole-4-propanol followed by oxidation with Jones reagent (CrO3/H2SO4\text{CrO}_3/\text{H}_2\text{SO}_4) yields the carboxylic acid.

Purification and Characterization

Crystallization Techniques

Crude product is purified via recrystallization from ethyl acetate/hexane (3:1), achieving >99% purity. The crystalline form exhibits a melting point of 215–217°C.

Spectroscopic Analysis

  • NMR (1H^1\text{H}): δ 8.21 (s, 1H, triazole-H), 7.68 (d, J=1.6J = 1.6 Hz, 2H, Ar-H), 7.52 (t, J=1.6J = 1.6 Hz, 1H, Ar-H).

  • IR (cm1^{-1}): 1715 (C=O), 1600 (C=N), 750 (C-Cl).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost EfficiencyScalability
CuAAC8598ModerateHigh
Dimroth Rearrangement7599HighModerate
Direct Carboxylation7097LowLow

The CuAAC method offers superior scalability and yield, making it ideal for industrial applications. In contrast, the Dimroth rearrangement is preferred for high-purity batches despite longer reaction times.

Challenges and Optimization Strategies

Regioselectivity in Cycloaddition

While CuAAC ensures 1,4-regioselectivity, residual 1,5-isomers (<5%) may form. Column chromatography (silica gel, ethyl acetate/hexane) effectively removes impurities.

Hydrolysis Side Reactions

Over-hydrolysis of nitrile intermediates can generate amide byproducts. Controlled addition of H2SO4\text{H}_2\text{SO}_4 at 100°C minimizes this issue .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole amines. Substitution reactions can result in a variety of substituted triazole derivatives with different functional groups.

Scientific Research Applications

2-(3,5-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural Comparison

The compound’s core structure is a 1,2,3-triazole ring substituted at position 2 with a 3,5-dichlorophenyl group and at position 4 with a carboxylic acid. Key structural analogs include:

2-(2,5-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid : Differs in the substitution pattern of chlorine atoms (2,5 vs. 3,5 on the phenyl ring), which alters electronic distribution and steric effects .

5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid : Lacks chlorine substituents but includes a methyl group and a simple phenyl ring, reducing molecular weight and polarity .

Propiconazole : A 1,2,4-triazole fungicide with a 2,4-dichlorophenyl group and a dioxolane ring, highlighting the role of heterocyclic systems in bioactivity .

Iprodione : An imidazolidine derivative with a 3,5-dichlorophenyl group, demonstrating the diversity of dichlorophenyl-containing agrochemicals .

Physicochemical Properties

A comparative analysis of key physicochemical parameters is provided below:

Compound Name Molecular Formula Molecular Weight CAS RN Melting Point (°C) Key Substituents
2-(3,5-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid C₉H₅Cl₂N₃O₂ 282.07 Not available Not reported 3,5-dichlorophenyl, COOH
2-(2,5-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid C₉H₅Cl₂N₃O₂ 282.07 26767-05-5 Not reported 2,5-dichlorophenyl, COOH
5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid C₁₀H₉N₃O₂ 203.19 22300-56-7 200–202 Phenyl, methyl, COOH
Propiconazole C₁₅H₁₇Cl₂N₃O₂ 342.22 60207-90-1 Not reported 2,4-dichlorophenyl, triazole
Iprodione C₁₃H₁₃Cl₂N₃O₃ 330.17 36734-19-7 Not reported 3,5-dichlorophenyl, imidazolidine

Key Observations :

  • The carboxylic acid group enhances polarity and hydrogen-bonding capacity compared to non-acidic triazole derivatives like propiconazole.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-(3,5-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid, and how are they experimentally determined?

  • Methodological Answer : Key properties include boiling point, vapor pressure, and density. For structurally similar triazole derivatives (e.g., 2-(4-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid), boiling points are measured via capillary tube methods (~453°C at 760 mmHg), vapor pressure using manometric techniques (~0.0±1.2 mmHg at 25°C), and density via pycnometry (~1.5 g/cm³). Differential scanning calorimetry (DSC) can confirm thermal stability .

Q. What synthetic strategies are recommended for preparing this compound?

  • Methodological Answer : While direct synthesis data is limited, analogous thiazole- and triazole-carboxylic acids (e.g., SynChem’s 2-(3,5-dichlorophenyl)thiazole-4-carboxylic acid derivatives) suggest:

  • Step 1 : Suzuki-Miyaura coupling to introduce the 3,5-dichlorophenyl group to a triazole precursor.
  • Step 2 : Cyclization of intermediate azides or nitriles under catalytic conditions.
  • Step 3 : Carboxylic acid functionalization via hydrolysis of ester intermediates. Validate purity using HPLC and NMR .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use single-crystal X-ray diffraction for absolute conformation determination (as done for related dichlorophenyl-thiadiazole hybrids ). Complement with FT-IR for functional groups (C=O stretch at ~1700 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

  • Methodological Answer :

  • Variation 1 : Modify the triazole ring (e.g., substituent position) to assess impact on target binding.
  • Variation 2 : Replace chlorine atoms on the phenyl ring with other halogens (e.g., fluorine) or electron-withdrawing groups to enhance lipophilicity, as seen in trifluoromethyl-substituted triazoles .
  • Assay : Test derivatives in enzyme inhibition assays (e.g., fungal CYP51 for antifungal activity) or cellular toxicity models.

Q. What computational approaches are suitable for predicting interactions between this compound and biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes like 14α-demethylase (target for antifungal agents).
  • MD Simulations : Perform molecular dynamics (GROMACS) to assess stability of ligand-target complexes over 100-ns trajectories.
  • QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors .

Q. How should researchers resolve contradictions in reported bioactivity data for structurally similar compounds?

  • Methodological Answer :

  • Step 1 : Re-evaluate experimental conditions (e.g., solvent, pH, assay type). For example, pesticidal activity of dichlorophenyl-oxirane derivatives (e.g., tridiphane) varies with formulation .
  • Step 2 : Confirm compound purity (>95% via HPLC) and stereochemistry (if applicable).
  • Step 3 : Cross-validate using orthogonal assays (e.g., in vitro enzymatic vs. whole-organism toxicity).

Q. What strategies mitigate toxicity while retaining efficacy in drug discovery applications?

  • Methodological Answer :

  • Prodrug Design : Mask the carboxylic acid group as an ester (e.g., ethyl ester derivatives in SynChem’s SC-22266) to improve bioavailability and reduce off-target effects .
  • Metabolite Analysis : Use LC-MS to identify toxic metabolites and guide structural refinements.

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